molecular formula C17H17FN2O3S B2867457 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448079-43-3

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2867457
CAS RN: 1448079-43-3
M. Wt: 348.39
InChI Key: ZYNUUGFDXBZETE-UHFFFAOYSA-N
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Description

“(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone” is a chemical compound that has been studied for its potential use in medical applications . It has been identified as a potential 5-HT2A antagonist for SPECT brain imaging .


Synthesis Analysis

The synthesis of this compound involves the radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, the synthesis of its precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone . The precursor was synthesized with a total yield of 40% .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidin-1-yl group attached to a pyridin-2-yl methanone group . The fluorophenyl group is sulfonylated and attached to the piperidin-1-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a halogen exchange reaction . The precursor was synthesized with a total yield of 40% .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.24 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 20.3 Ų .

Scientific Research Applications

Novel Derivatives and Receptor Agonists

Research has developed novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Incorporating a fluorine atom into the beta-position of the amino function in the side chain resulted in analogs with enhanced and long-lasting 5-HT1A agonist activity, highlighting the potential of these compounds in antidepressant therapy (Vacher et al., 1999).

Antimicrobial Activity

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting these compounds as potential candidates for further antimicrobial research (Mallesha & Mohana, 2014).

Analgesia in Chronic Pain and Neuropathy

The selective 5-HT1A receptor agonist demonstrated long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempted allodynia following spinal cord injury. This underscores the therapeutic potential of such compounds in treating pathological pain conditions (Colpaert et al., 2004).

Synthetic Methodology

Research into the enantioselective cycloaddition of cyclic N-sulfimines and acyclic enones or ynones has provided a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing advanced synthetic methods for constructing complex molecules (Liu et al., 2013).

Chemical Structure and Activity Analysis

The synthesis and structural exploration of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrated antiproliferative activity. This compound's structure was thoroughly characterized, indicating its potential in drug development (Prasad et al., 2018).

Future Directions

The compound has shown potential for use in SPECT brain imaging . Future research could focus on further evaluating its in vivo performance, including regional brain biodistribution and displacement studies . Other potential applications could also be explored based on its chemical properties and mechanism of action.

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-4-6-14(7-5-13)24(22,23)15-8-11-20(12-9-15)17(21)16-3-1-2-10-19-16/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNUUGFDXBZETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone

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